molecular formula C16H18ClN B12069817 {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine

Cat. No.: B12069817
M. Wt: 259.77 g/mol
InChI Key: YMSDOXSCXQLIDG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine (IUPAC name) consists of a biphenyl core with a 3-chlorophenyl group at the 4-position, a methyl group at the 3-position of the adjacent phenyl ring, and an ethylamine substituent on the benzylic carbon. Its molecular formula is C₁₆H₁₇ClN (molar mass: 258.77 g/mol) . Patents in and describe similar amine syntheses using catalytic hydrogenation or borohydride reductions .

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-3-methylphenyl]methyl]ethanamine

InChI

InChI=1S/C16H18ClN/c1-3-18-11-13-7-8-16(12(2)9-13)14-5-4-6-15(17)10-14/h4-10,18H,3,11H2,1-2H3

InChI Key

YMSDOXSCXQLIDG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with a chlorophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Effects: The target compound’s 3-chlorophenyl group provides moderate electron-withdrawing effects, influencing reactivity in electrophilic substitutions.
  • Aromatic Substitution Patterns : The nitro and methoxy groups in [(2-chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine () create a strongly electron-deficient aromatic ring, favoring nucleophilic attack or redox activity .
  • Sulfur-Containing Analogs : The methylsulfanyl (SMe) group in 1-(4-chlorophenyl)ethylamine () increases lipophilicity and may improve blood-brain barrier penetration compared to the target compound .

Pharmacological and Industrial Relevance

  • Drug Development : Compounds with trifluoromethyl or unsaturated chains (e.g., ) are prioritized in medicinal chemistry for enhanced binding affinity and metabolic stability. The target compound’s simpler structure may serve as a scaffold for further derivatization .
  • Chromatography : highlights aryl-substituted amines as stationary phases in hydrophilic interaction chromatography (HILIC). The nitro-containing analog () could excel in separating polar analytes due to its mixed-mode interactions .

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